(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one
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Overview
Description
(E)-1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methylphenylmethylamino group
Preparation Methods
The synthesis of (E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the enone: This involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the enone intermediate.
Amine addition: The enone intermediate is then reacted with 4-methylbenzylamine under acidic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(E)-1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride can replace the methoxy group with other nucleophiles.
Scientific Research Applications
(E)-1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
(E)-1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one can be compared with similar compounds such as:
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and applications.
tert-Butylamine: Although structurally different, it is another amine compound used in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-4-6-16(7-5-14)13-20-15(2)12-19(21)17-8-10-18(22-3)11-9-17/h4-12,20H,13H2,1-3H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJUTKOFRIKGT-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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